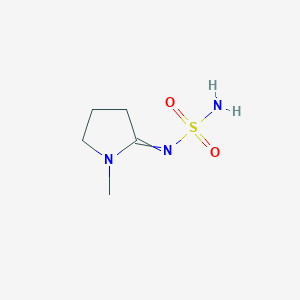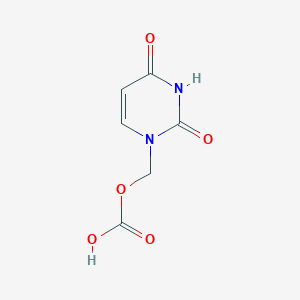
N~1~,N~11~-Dimethyl-6-oxoundecanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~11~-Dimethyl-6-oxoundecanediamide is an organic compound characterized by the presence of two methyl groups attached to nitrogen atoms and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~11~-Dimethyl-6-oxoundecanediamide typically involves the reaction of 1,6-hexanediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~11~-Dimethyl-6-oxoundecanediamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
N~1~,N~11~-Dimethyl-6-oxoundecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides or amines.
科学的研究の応用
N~1~,N~11~-Dimethyl-6-oxoundecanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~11~-Dimethyl-6-oxoundecanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two secondary amine functional groups.
N,N’-Dimethylhexane-1,6-diamine: Another related compound with similar structural features.
Uniqueness
N~1~,N~11~-Dimethyl-6-oxoundecanediamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
111967-72-7 |
|---|---|
分子式 |
C13H24N2O3 |
分子量 |
256.34 g/mol |
IUPAC名 |
N,N'-dimethyl-6-oxoundecanediamide |
InChI |
InChI=1S/C13H24N2O3/c1-14-12(17)9-5-3-7-11(16)8-4-6-10-13(18)15-2/h3-10H2,1-2H3,(H,14,17)(H,15,18) |
InChIキー |
GXYXKMRGYOVNKK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCCCC(=O)CCCCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


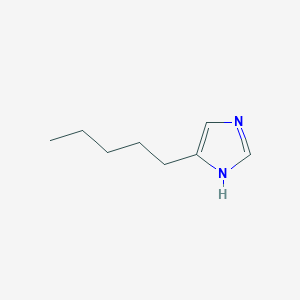

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
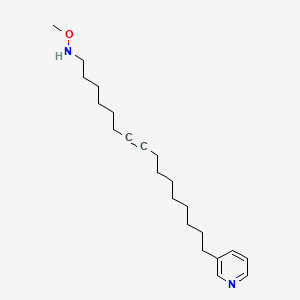
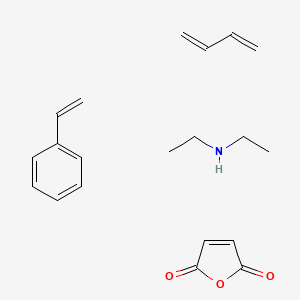
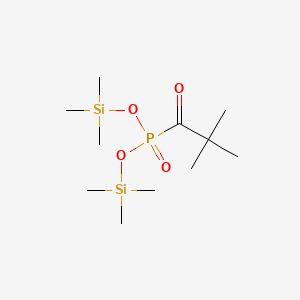

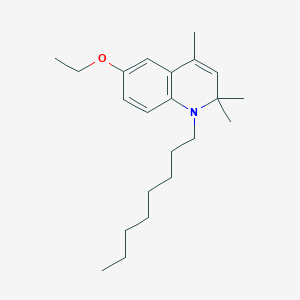
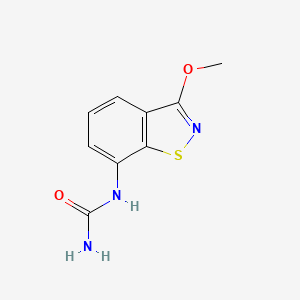
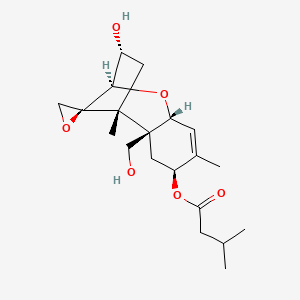
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
